molecular formula C15H26N2O2 B2823962 N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2199900-14-4

N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2823962
CAS RN: 2199900-14-4
M. Wt: 266.385
InChI Key: OVOYENYTZRDBTI-UHFFFAOYSA-N
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Description

N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide, also known as DMCM, is a synthetic compound that belongs to the class of imidazobenzodiazepines. It is a potent antagonist of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. DMCM has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide acts as a competitive antagonist of the GABA-A receptor, binding to the same site as the endogenous neurotransmitter GABA. By blocking the binding of GABA, N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide reduces the inhibitory effect of GABA on neuronal activity, leading to increased excitability and neuronal firing.
Biochemical and Physiological Effects:
N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, decreased body temperature, and altered levels of neurotransmitters such as dopamine and serotonin. These effects are thought to be mediated by the antagonism of the GABA-A receptor and the resulting changes in neuronal activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide in lab experiments is its high potency and specificity for the GABA-A receptor, which allows for precise manipulation of neuronal activity. However, its proconvulsant and anxiogenic effects can be problematic in certain experimental paradigms, and its potential for inducing seizures requires careful dosing and monitoring.

Future Directions

There are several potential future directions for research on N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide and its effects on the GABA-A receptor. One area of interest is the role of the receptor in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide may also have applications in the treatment of anxiety and epilepsy, as well as in the development of novel pharmacological agents for the modulation of GABAergic neurotransmission. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide.

Synthesis Methods

N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide can be synthesized through a multistep process involving the reaction of 4,4-dimethylcyclohexylmethylamine with acryloyl chloride, followed by the reaction of the resulting product with N-methylpropionamide. The final product is then purified through crystallization or chromatography.

Scientific Research Applications

N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide has been widely used in scientific research to investigate the role of the GABA-A receptor in various physiological and pathological conditions. It has been shown to have anxiogenic and proconvulsant effects in animal models, indicating its potential use in the study of anxiety and epilepsy. N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide has also been used to study the effects of GABA-A receptor antagonism on learning and memory, as well as on the regulation of the hypothalamic-pituitary-adrenal axis.

properties

IUPAC Name

N-[2-[(4,4-dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-5-14(19)17(4)11-13(18)16-10-12-6-8-15(2,3)9-7-12/h5,12H,1,6-11H2,2-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOYENYTZRDBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CNC(=O)CN(C)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[(4,4-dimethylcyclohexyl)methyl]carbamoyl}methyl)-N-methylprop-2-enamide

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